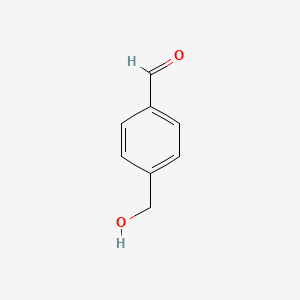

4-(Hydroxymethyl)benzaldehyde

説明

Contextualization within Aromatic Aldehyde and Benzyl (B1604629) Alcohol Chemistry

The chemical behavior of 4-(Hydroxymethyl)benzaldehyde is defined by the interplay of its two functional groups. The aromatic aldehyde group is characterized by the formyl group (-CHO) attached to the benzene (B151609) ring. This group is susceptible to both oxidation, to form a carboxylic acid, and reduction, to yield an alcohol. It also readily participates in condensation reactions.

Simultaneously, the compound exhibits the properties of a benzyl alcohol due to the hydroxymethyl group (-CH2OH) attached to the benzene ring. This alcohol group can undergo oxidation to form an aldehyde or a carboxylic acid and can be involved in esterification and etherification reactions. The presence of both an aldehyde and an alcohol on the same aromatic ring makes this compound a versatile building block in organic synthesis. a2bchem.com

Historical Development of Research Areas Related to this compound

Historically, research involving aromatic aldehydes and benzyl alcohols has been extensive, with applications ranging from flavorings to pharmaceuticals. While specific historical milestones for this compound are not extensively documented in readily available literature, its utility has grown with the advancement of synthetic organic chemistry. The development of selective oxidation and reduction methods has been crucial in harnessing the reactivity of its dual functional groups. Its derivatives have been explored for their potential in various fields, including medicinal chemistry and materials science. purepeg.comcymitquimica.com For instance, related structures like 4-hydroxybenzaldehydes have been recognized for their importance as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comgoogleapis.com

Key Properties of this compound

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 52010-97-6 | synquestlabs.comapolloscientific.co.ukbiosynth.comsigmaaldrich.com |

| Molecular Formula | C8H8O2 | synquestlabs.compurepeg.combiosynth.com |

| Molecular Weight | 136.15 g/mol | synquestlabs.combiosynth.comnih.gov |

| Appearance | White to pale yellow solid/powder | purepeg.comchemicalbook.com |

| Melting Point | 43-44 °C or 47 °C | synquestlabs.comapolloscientific.co.uksigmaaldrich.comstenutz.eu |

| Boiling Point | 291.2±15.0 °C (Predicted) | chemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and methanol (B129727); slightly soluble in water. ontosight.ai Soluble in alcohols, insoluble in water. biosynth.com | ontosight.aibiosynth.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the selective oxidation or reduction of related compounds. For example, it can be prepared from the corresponding dialdehyde, terephthalaldehyde (B141574), through selective reduction, or from 4-methylbenzyl alcohol via selective oxidation.

The reactivity of this compound is a direct consequence of its functional groups. The aldehyde can undergo reactions such as:

Oxidation: to form 4-(hydroxymethyl)benzoic acid.

Reduction: to yield 1,4-benzenedimethanol (B118111).

Wittig reaction: to form alkenes.

Aldol (B89426) condensation: to form larger, more complex molecules.

The benzyl alcohol group can participate in:

Oxidation: to form 4-formylbenzoic acid or terephthalic acid, depending on the reaction conditions.

Esterification: with carboxylic acids or their derivatives.

Etherification: to form ethers.

Applications in Research and Industry

The unique structure of this compound makes it a valuable component in several areas of research and industry.

Organic Synthesis: It serves as a crucial building block for more complex molecules. chemimpex.com Its bifunctionality allows for stepwise or selective reactions to create a variety of derivatives, including aryl carbinols and other benzaldehyde (B42025) derivatives. a2bchem.com

Pharmaceuticals and Agrochemicals: This compound is an intermediate in the synthesis of various pharmaceuticals and agrochemicals. cymitquimica.comcymitquimica.com For example, it has been investigated for its potential immunosuppressant and tyrosinase-inhibiting activities. biosynth.com

Materials Science: It is explored in the development of new materials, such as polymers and resins. purepeg.comchemimpex.com

Flavors and Fragrances: Aromatic aldehydes are known for their use in the flavor and fragrance industry. chemimpex.com For instance, a related compound, 4-methyl-2-hydroxy-benzaldehyde, is noted for its sweet, caramel-like notes. google.com

Structure

3D Structure

特性

IUPAC Name |

4-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-5-7-1-2-8(6-10)4-3-7/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHUHPNDGVGXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966345 | |

| Record name | 4-(Hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52010-97-6 | |

| Record name | 4-(Hydroxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxymethyl Benzaldehyde and Its Precursors

Conventional and Established Synthesis Routes

Traditional methods for synthesizing 4-(hydroxymethyl)benzaldehyde often rely on the selective transformation of readily available starting materials. These routes, while established, may sometimes involve stoichiometric reagents and multiple steps.

Oxidation of Aromatic Primary Alcohol Precursors

A common strategy for the synthesis of this compound involves the selective oxidation of a corresponding aromatic primary alcohol, such as 4-methylbenzyl alcohol. The challenge lies in achieving partial oxidation to the aldehyde without further oxidation to the carboxylic acid. Various oxidizing agents and reaction conditions have been explored to achieve this selectivity. For instance, the use of Na-Co-POM (a sodium and potassium salt of a sandwich-type tetracobalt tungstophosphate) has been reported for the selective oxidation of alcohols, including 4-methylbenzyl alcohol to 4-methylbenzaldehyde (B123495) with high yields. researchgate.net

The choice of oxidant and catalyst is critical. For example, in the oxidation of benzyl (B1604629) alcohol derivatives, catalysts like Pd on ceria nanorods have been studied, where electron-donating groups on the aromatic ring were found to be oxidized less readily than benzyl alcohol itself. mdpi.com Conversely, other studies using Pd supported on mesoporous carbon showed that electron-donating groups led to higher conversion rates. mdpi.com The reaction pathway for the oxidation of benzyl alcohol often proceeds to benzaldehyde (B42025), but can continue to benzoic acid depending on the conditions. rsc.orgcopernicus.org

Selective Reduction of Dicarbonyl or Carboxylic Acid Derivatives

An alternative and widely employed approach is the selective reduction of a difunctional precursor, most notably terephthalaldehyde (B141574). This method leverages the differential reactivity of the two formyl groups, allowing for the reduction of one to a hydroxymethyl group while leaving the other intact. A classic example involves the use of sodium borohydride (B1222165) for the selective reduction of terephthalaldehyde to yield this compound. rsc.orgmdpi.com This method is often favored for its simplicity and the commercial availability of the starting material.

Recent advancements have also explored biocatalytic routes. For example, engineered strains of E. coli have been shown to selectively reduce terephthalaldehyde to this compound. biorxiv.orgbiorxiv.org These biocatalytic systems can offer high selectivity under mild reaction conditions.

Furthermore, the reduction of carboxylic acid derivatives can also be a viable pathway. Carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of carboxylic acids to aldehydes. wpmucdn.com Research has shown that certain CARs can reduce terephthalic acid to terephthalaldehyde, which can then be further selectively reduced to this compound. wpmucdn.com

Directed Formylation Strategies for Aromatic Compounds

Directing a formyl group to a specific position on an aromatic ring is another synthetic strategy. The Vilsmeier-Haack reaction, for instance, is a well-known method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from phosphoryl chloride and dimethylformamide (DMF). While powerful, regioselectivity can be a challenge with substituted benzenes.

More recent developments have focused on milder and more direct formylation methods. One such method utilizes dichloromethyl methyl ether in the presence of silver trifluoromethanesulfonate (B1224126) to formylate a variety of substituted benzenes under mild conditions, even at low temperatures. researchgate.net This approach offers the advantage of tolerating various protecting groups on the aromatic ring. researchgate.net

Catalytic Synthesis Approaches

The development of catalytic methods for organic synthesis has been a major focus in modern chemistry, aiming for more efficient, selective, and environmentally benign processes. The synthesis of this compound has also benefited from these advancements.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity due to the well-defined nature of their active sites. uu.nl In the context of this compound synthesis, homogeneous catalysts have been employed in reactions such as the reductive etherification of aldehydes. osti.gov For example, zirconium and hafnium polyhedral oligosilsesquioxane complexes have been shown to be robust homogeneous catalysts for the reductive etherification of various benzaldehyde derivatives. osti.gov

Transfer hydrogenation is another area where homogeneous catalysts, particularly those based on ruthenium and iridium, have shown promise for the selective reduction of aldehydes. dtu.dk These reactions often use "green" hydrogen sources like formates. dtu.dk While homogeneous catalysts offer excellent performance, their separation from the reaction products can be a challenge. uu.nl

Heterogeneous Catalysis and Nanocatalysis for Selective Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation and reusability. uu.nl These catalysts have been extensively studied for the selective oxidation of alcohols. Supported gold nanoparticles, for instance, have emerged as highly effective catalysts for the aerobic oxidation of alcohols to aldehydes. nih.gov The catalytic activity and selectivity of these gold catalysts can be significantly influenced by the nature of the support material (e.g., CuO, MnO2, TiO2) and the method of preparation. nih.gov

Bimetallic catalysts, such as those combining gold with other metals, have also shown great potential in enhancing catalytic performance. nih.gov For example, bimetallic Au–Sn nanoparticles supported on graphene oxide have been investigated for the selective oxidation of benzyl alcohol to benzaldehyde. nih.gov

Nanocatalysis, a subfield of heterogeneous catalysis, utilizes catalysts in the nanometer size range, which often exhibit unique and enhanced catalytic properties due to their high surface-area-to-volume ratio. Graphene oxide-iridium nanocatalysts have been successfully used for the transformation of benzylic alcohols into carbonyl compounds with high selectivity. rsc.org Similarly, ruthenium hydroxide (B78521) supported on alumina (B75360) (Ru(OH)x/Al2O3) has been employed as a heterogeneous catalyst for continuous flow aerobic alcohol oxidation reactions. acs.orgacs.org

The acetalization of benzaldehyde, a reaction that can be used to protect the aldehyde group, has also been studied using heterogeneous catalysts, including lanthanide oxalate (B1200264) metal-organic frameworks (MOFs). acs.org These MOFs have shown good catalytic activity and can be recycled multiple times. acs.org

Biocatalytic Pathways for this compound Production

The production of aromatic aldehydes, including this compound, through biocatalysis represents a significant advancement toward environmentally friendly chemical synthesis. Research has increasingly focused on leveraging enzymes and engineered microorganisms to convert renewable feedstocks or plastic waste monomers into valuable chemicals.

A notable pathway involves the valorization of terephthalic acid (TPA), a primary component of polyethylene (B3416737) terephthalate (B1205515) (PET) plastic waste. biorxiv.org Engineered Escherichia coli strains have been developed to convert TPA into various aromatic compounds. In this context, this compound (4-HMBAL) has been identified as a product. One study demonstrated that when TPA was introduced to resting cells of an engineered E. coli strain, this compound and 1,4-benzenedimethanol (B118111) (1,4-BDM) were produced with a combined yield of 32.7%. researchgate.net This biotransformation is significant as it shows a direct route from a plastic deconstruction product to 4-HMBAL. researchgate.net

The core of these biocatalytic systems often involves carboxylic acid reductase (CAR) enzymes, which are capable of reducing carboxylic acids to aldehydes. biorxiv.orgwpmucdn.com For instance, a CAR from Segniliparus rotundus (srCAR) has shown high activity on TPA. wpmucdn.com In multi-enzyme cascade reactions, TPA is first converted to terephthalaldehyde (TPAL). However, native host enzymes in organisms like E. coli can further reduce the aldehyde groups. This can lead to the formation of this compound from the intermediate TPAL, or its over-reduction to 1,4-benzenedimethanol. researchgate.net To enhance the efficiency and selectivity of these pathways, significant efforts in genome engineering have been undertaken. Strains have been engineered to reduce the activity of native aldehyde-reducing enzymes, thereby allowing better accumulation of the desired aldehyde products. biorxiv.orgresearchgate.net

Enzymatic cascades, where multiple enzymes work in tandem in a single pot, are a hallmark of efficient biocatalytic production. wpmucdn.comacs.org For example, a five-enzyme cascade has been constructed for the one-pot conversion of TPA into amine products, a process in which aldehyde intermediates are crucial. wpmucdn.com While the final product in that specific cascade was not this compound, the principle demonstrates the modularity and potential of biocatalytic pathways to be adapted for its targeted synthesis. wpmucdn.comacs.org

| Precursor | Biocatalyst System | Key Enzyme(s) | Relevant Product(s) | Reported Yield/Conversion |

|---|---|---|---|---|

| Terephthalic Acid (TPA) | Resting cells of engineered E. coli | Carboxylic Acid Reductase (CAR) and endogenous reductases | This compound (4-HMBAL) and 1,4-Benzenedimethanol (1,4-BDM) | 32.7% (combined yield) researchgate.net |

| Terephthalic Acid (TPA) | One-pot five-enzyme cascade | srCAR, cvTA, and cofactor regeneration enzymes | para-Xylylenediamine (pXYL) (via TPAL intermediate) | 69 ± 1% conversion of TPA to pXYL wpmucdn.com |

| 5-(Hydroxymethyl)furfural (5-HMF) | Whole cells of recombinant E. coli | Benzaldehyde Lyase (BAL) | 5,5'-bis(hydroxymethyl)furoin (DHMF) | 81.7% in 1 hour nih.gov |

Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable industrial processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. um-palembang.ac.id

A key aspect of green chemistry is the reduction or elimination of volatile and toxic organic solvents. um-palembang.ac.id For the synthesis of aldehyde-derived compounds, several environmentally benign strategies have been explored.

Solvent-Free Synthesis: Reactions conducted without a solvent, often using grinding techniques, represent a significant green advancement. The synthesis of chalcones, which involves the condensation of an aldehyde with a ketone, has been successfully achieved using solvent-free grinding. rasayanjournal.co.inrasayanjournal.co.inscitepress.org For example, 4-hydroxy-4'-methoxychalcone was synthesized by grinding 4-hydroxybenzaldehyde (B117250) and 4-methoxyacetophenone with a solid base catalyst at room temperature, resulting in a 66.67% yield. rasayanjournal.co.inrasayanjournal.co.in This method reduces waste, simplifies product purification, and often shortens reaction times. rasayanjournal.co.in Similarly, solvent-free Knoevenagel condensations of benzaldehydes have been developed using environmentally benign catalysts, followed by solid-phase decarboxylation to yield α,β-unsaturated acids with high purity. researchgate.nettandfonline.com

Aqueous Media: Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. tandfonline.com Although organic reactants may have low solubility, hydrophobic effects can sometimes accelerate reaction rates in water. tandfonline.com Efficient syntheses have been developed in aqueous media for related reactions, such as the synthesis of biscoumarins from aldehydes using a recyclable catalyst in water at 80 °C. lew.ro Even dehydration reactions, which produce water, can be driven to completion in an aqueous medium if the product is insoluble and precipitates out of the solution. tandfonline.com

Alternative Green Solvents: When a solvent is necessary, greener alternatives are sought. Polyethylene glycol (PEG) has been used as a recyclable reaction medium for the one-pot, three-component synthesis of benzopyrans from aldehydes, malononitrile, and dimedone. ijacskros.com Ionic liquids have also been employed as non-toxic, recyclable catalysts, for instance, in esterification reactions that produce minimal waste. google.com

| Reaction Type | Green Condition | Example Substrates | Key Advantages |

|---|---|---|---|

| Claisen-Schmidt Condensation | Solvent-free grinding | 4-Hydroxybenzaldehyde and 4-Methoxyacetophenone | No organic solvent, reduced waste, simple procedure rasayanjournal.co.inrasayanjournal.co.in |

| Knoevenagel Condensation | Solvent-free | Benzaldehydes and Malonic Acid | Environmentally benign catalysts, high yields researchgate.nettandfonline.com |

| Knoevenagel-Michael Condensation | Aqueous media (Water) | Benzaldehydes and 4-Hydroxycoumarin | Recyclable catalyst, avoids organic solvents lew.ro |

| Multicomponent Coupling | PEG-400 as recyclable medium | Benzaldehyde, Malononitrile, and Dimedone | Efficient, recyclable solvent, good yields ijacskros.com |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.idrsc.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste at the atomic level. rsc.org

Reactions with high atom economy are inherently more efficient and sustainable. Addition and rearrangement reactions are ideal, having 100% atom economy. Condensation reactions, such as the Knoevenagel condensation, are also highly atom-economical as the only byproduct is a small molecule like water. tandfonline.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing all or most of the atoms of the starting materials, are excellent examples of atom-economical processes. rsc.org The one-pot synthesis of benzopyrans is an example of an MCR that proceeds with high atom economy. ijacskros.com

Furthermore, the productivity of a biocatalytic process, often measured in grams of product per liter per hour (g/L·h), is a critical factor for industrial viability. In a fed-batch biotransformation for the carboligation of 5-HMF using a benzaldehyde lyase, a productivity of 10.6 g/L·h was achieved, showcasing the potential for highly efficient and intensive biocatalytic production of aldehyde derivatives. nih.gov

Chemical Reactivity and Advanced Transformations of 4 Hydroxymethyl Benzaldehyde

Aldehyde Group Reactivity in 4-(Hydroxymethyl)benzaldehyde

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This reactivity is fundamental to many of the transformations involving this compound.

Nucleophilic addition is one of the most important reactions of the carbonyl group. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. wikipedia.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org A wide array of nucleophiles, including hydrides, organometallic reagents (like Grignard reagents), and cyanide, can participate in this reaction. wikipedia.org The reactivity of the aldehyde in this compound is influenced by the benzene (B151609) ring, which can donate electron density through resonance, making the carbonyl carbon slightly less electrophilic than that of aliphatic aldehydes. libretexts.orglibretexts.org

The general mechanism for nucleophilic addition is as follows:

A nucleophile attacks the electrophilic carbonyl carbon.

The π-bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom, forming a tetrahedral alkoxide intermediate.

The negatively charged oxygen is protonated by a weak acid (such as water or an added acid) to form the final alcohol product. libretexts.orglibretexts.org

The aldehyde group of this compound can undergo condensation reactions with various nucleophiles, most notably primary amines, to form Schiff bases (or imines). This reaction involves the initial nucleophilic addition of the amine to the carbonyl, followed by the elimination of a water molecule.

Furthermore, this compound serves as a monomer in the synthesis of various polymers. Its bifunctional nature allows it to participate in polymerization reactions, leading to the formation of photosensitive polymers and other related compounds. For instance, condensation polymerization can occur where both the aldehyde and hydroxymethyl groups are involved in forming the polymer backbone, leading to materials with specific thermal and chemical properties.

Selectively reducing the aldehyde group in this compound without affecting the hydroxymethyl group requires mild and specific reducing agents. The product of this selective reduction is 4-(hydroxymethyl)benzyl alcohol (also known as p-hydroxybenzyl alcohol). thegoodscentscompany.comlifechempharma.com

Achieving this selectivity can be challenging because many reducing agents are capable of reducing both aldehydes and benzylic alcohols. However, specific methodologies have been developed. For example, sodium borohydride (B1222165) (NaBH₄) can be used, but the reaction conditions must be carefully controlled to prevent side reactions like intramolecular transesterification, especially in more complex substituted benzaldehydes. nih.gov One effective method involves quenching the intermediate benzyl (B1604629) alkoxide with a weak acid, such as acetic acid, during the NaBH₄ reduction. nih.gov Catalytic hydrogenation also presents a viable route. Research into the selective reduction of the related compound terephthalaldehyde (B141574) has shown that catalysts from Group VIII metals, when poisoned with a specific amount of base, can achieve high selectivity for the reduction of only one aldehyde group. google.com This principle can be applied to achieve the selective reduction of this compound.

| Reducing Agent/System | Key Condition | Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Presence of a weak acid (e.g., Acetic Acid) to quench the intermediate. | 4-(Hydroxymethyl)benzyl Alcohol | nih.gov |

| Catalytic Hydrogenation (e.g., Pd, Pt, Ni) | Use of a base-poisoned catalyst to moderate activity. | 4-(Hydroxymethyl)benzyl Alcohol | google.com |

| Ammonia Borane (H₃NBH₃) | Can be performed in neat water, offering a green chemistry approach. | 4-(Hydroxymethyl)benzyl Alcohol | rsc.org |

The aldehyde group can be protected to allow for selective reactions at the hydroxymethyl position. A common strategy is the formation of acetals. masterorganicchemistry.com This reaction involves treating this compound with an alcohol in the presence of an acid catalyst. acs.org The reaction is reversible and is driven to completion by removing the water formed during the reaction. Dihydric alcohols like ethylene (B1197577) glycol are often used to form stable, five-membered cyclic acetals. acs.org

Once the acetal (B89532) is formed, the formerly aldehydic carbon is no longer electrophilic, rendering it unreactive to nucleophiles and reducing agents. The protecting group is stable under neutral and basic conditions but can be easily removed by treatment with aqueous acid to regenerate the original aldehyde. masterorganicchemistry.com Specific examples include the formation of this compound dimethyl acetal and this compound diethyl acetal from methanol (B129727) and ethanol (B145695), respectively. chemicalbook.comsigmaaldrich.comguidechem.com

| Alcohol | Catalyst | Product | Reference |

|---|---|---|---|

| Methanol (CH₃OH) | Acid (e.g., HCl) | This compound dimethyl acetal | chemicalbook.comsigmaaldrich.com |

| Ethanol (C₂H₅OH) | Acid (e.g., HCl) | This compound diethyl acetal | guidechem.com |

| Ethylene Glycol (HOCH₂CH₂OH) | Acid (e.g., p-TsOH) | 2-(p-(Hydroxymethyl)phenyl)-1,3-dioxolane (a cyclic acetal) | acs.org |

Hydroxymethyl Group Reactivity in this compound

The hydroxymethyl group (-CH₂OH) is a primary alcohol and exhibits typical alcohol reactivity, including esterification, etherification, and, most notably, oxidation.

The selective oxidation of the hydroxymethyl group in the presence of the aldehyde group is a significant synthetic challenge, as aldehydes are generally more susceptible to oxidation than primary alcohols. However, specialized catalytic systems can achieve this transformation. The oxidation can potentially yield two different products:

4-Carboxybenzaldehyde : If the hydroxymethyl group is oxidized to a carboxylic acid. wikipedia.org

Terephthalaldehyde : If the hydroxymethyl group is oxidized to another aldehyde group.

Research on the closely related compound, 4-(hydroxymethyl)benzoic acid, provides insight into this transformation. Studies on its electrochemical oxidation have shown that the hydroxymethyl group can be effectively oxidized. aip.org Using a gold (Au) working electrode in an alkaline electrolyte, researchers detected both 4-carboxybenzaldehyde and terephthalic acid as products. aip.org This indicates that the benzylic alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid under these conditions. Achieving high selectivity for one product over the other requires precise control of the reaction parameters, such as electrode potential and pH. aip.org This research demonstrates the feasibility of selectively targeting the hydroxymethyl group for oxidation, a key step in synthesizing valuable difunctional aromatic compounds.

| Starting Material | Method | Key Conditions | Detected Products | Reference |

|---|---|---|---|---|

| 4-(Hydroxymethyl)benzoic acid | Electrochemical Oxidation | Gold (Au) electrode, alkaline electrolyte (e.g., KOH) | 4-Carboxybenzaldehyde, Terephthalic acid | aip.org |

Esterification and Etherification Reactions

The presence of a primary alcohol in this compound allows for a variety of classical esterification and etherification reactions. These transformations are fundamental in organic synthesis for the protection of the hydroxyl group, modulation of the compound's physicochemical properties, and the introduction of new functional moieties.

Esterification:

The hydroxyl group of this compound can be readily esterified using various methods. A common approach involves the reaction with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid or base catalyst.

For instance, the reaction of this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalytic amount of a strong acid leads to the formation of 4-formylbenzyl acetate (B1210297). This reaction proceeds efficiently, converting the hydroxyl group into an acetate ester. The use of acyl chlorides, such as benzoyl chloride, in the presence of a base like triethylamine, yields the corresponding benzoate (B1203000) ester. These reactions are generally high-yielding and can be performed under mild conditions.

The table below summarizes representative esterification reactions of this compound.

| Acylating Agent | Catalyst/Base | Solvent | Product | Typical Yield (%) |

| Acetic Anhydride | Pyridine | Dichloromethane | 4-Formylbenzyl acetate | >90 |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 4-Formylbenzyl benzoate | >95 |

| Propionic Acid | H₂SO₄ (cat.) | Toluene | 4-Formylbenzyl propionate | 85-95 |

Etherification:

Etherification of the hydroxymethyl group can be achieved through several synthetic strategies, most notably the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide results in the formation of an ether.

For example, treatment of this compound with sodium hydride followed by the addition of methyl iodide would yield 4-(methoxymethyl)benzaldehyde. Similarly, using benzyl bromide as the alkylating agent would produce 4-(benzyloxymethyl)benzaldehyde. The choice of the base, solvent, and reaction temperature is crucial to optimize the yield and minimize side reactions.

Below is a table illustrating typical etherification reactions of this compound.

| Alkylating Agent | Base | Solvent | Product | Typical Yield (%) |

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 4-(Methoxymethyl)benzaldehyde | 80-90 |

| Ethyl Bromide | Potassium tert-butoxide | Dimethylformamide | 4-(Ethoxymethyl)benzaldehyde | 80-90 |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran | 4-(Benzyloxymethyl)benzaldehyde | >90 |

Dual Functionality Reactions and Cascade Transformations

The bifunctional nature of this compound, possessing both an aldehyde and a primary alcohol, makes it an attractive substrate for dual functionality reactions and cascade transformations. These processes, where multiple chemical bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

The aldehyde group can participate in a variety of reactions, including nucleophilic additions, condensations, and oxidations, while the hydroxymethyl group can undergo esterification, etherification, and oxidation. The strategic combination of these reactivities allows for the construction of complex molecular architectures from a relatively simple starting material.

One potential cascade reaction involves an initial reaction at the aldehyde, followed by an intramolecular transformation involving the hydroxymethyl group. For example, a Knoevenagel condensation of this compound with a methylene-active compound, such as malononitrile, in the presence of a base would yield a benzylidene intermediate. Subsequent intramolecular cyclization, if the active methylene (B1212753) compound contains an appropriate functional group, could lead to the formation of a heterocyclic system.

Another possibility is the utilization of both functional groups in a sequential, one-pot process. For instance, the aldehyde could first be converted into an imine through condensation with a primary amine. The hydroxymethyl group could then be functionalized in the same reaction vessel, for example, by acylation, to yield a multifunctional product.

While specific examples of cascade reactions originating from this compound are not extensively documented in the literature, its structure presents a platform for the design of novel synthetic methodologies based on the principles of tandem and domino reactions.

Derivatization Strategies for Functional Materials and Complex Molecules

The dual functionality of this compound makes it a versatile building block for the synthesis of functional materials and complex molecules. The aldehyde and hydroxymethyl groups can be independently or simultaneously modified to introduce a wide range of chemical functionalities, enabling the construction of polymers, dendrimers, and other advanced molecular architectures.

Preparation of Functionalized Aromatic Benzene Derivatives

The aromatic ring of this compound, substituted with both an electron-withdrawing aldehyde group and a versatile hydroxymethyl group, serves as a scaffold for the synthesis of a variety of functionalized benzene derivatives.

The aldehyde functionality can be used as a reactive handle for the introduction of various substituents through reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and reductive amination. These reactions allow for the extension of the carbon skeleton and the incorporation of nitrogen-containing groups.

The hydroxymethyl group, on the other hand, can be converted into a wide array of other functional groups. For instance, oxidation of the alcohol to a carboxylic acid would yield 4-formylbenzoic acid, a bifunctional molecule with applications in metal-organic frameworks (MOFs) and polymer synthesis. Alternatively, conversion of the hydroxyl group to a leaving group, such as a tosylate or a halide, provides a site for nucleophilic substitution, allowing for the introduction of azides, cyanides, and other functionalities.

The combination of these transformations on both the aldehyde and hydroxymethyl groups allows for the preparation of a diverse library of polysubstituted aromatic compounds with tailored properties for applications in medicinal chemistry, materials science, and catalysis.

"Click" Chemistry and Bio-conjugation Strategies (Non-clinical)

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the construction of complex molecular architectures and for bioconjugation. The principles of click chemistry can be readily applied to derivatives of this compound to facilitate the linkage of this versatile building block to other molecules.

A key strategy involves the conversion of the hydroxymethyl group into either an azide (B81097) or an alkyne functionality. For example, treatment of this compound with a tosylating agent, followed by nucleophilic substitution with sodium azide, would yield 4-(azidomethyl)benzaldehyde (B8477355). This azide-functionalized molecule can then be "clicked" onto a terminal alkyne-containing substrate in the presence of a copper(I) catalyst to form a stable triazole linkage.

Conversely, the hydroxymethyl group can be converted to an alkyne by reaction with a suitable alkyne-containing electrophile, such as propargyl bromide, under Williamson ether synthesis conditions. The resulting 4-((prop-2-yn-1-yloxy)methyl)benzaldehyde can then participate in CuAAC reactions with azide-functionalized molecules.

These strategies allow for the modular construction of more complex structures. For instance, a dendrimer or polymer bearing alkyne or azide groups on its surface could be functionalized with 4-(azidomethyl)benzaldehyde or its alkyne counterpart, respectively, to introduce aldehyde functionalities onto the periphery of the macromolecule. These aldehyde groups can then be used for further chemical modifications or for bioconjugation purposes, such as the immobilization of the molecule onto an amino-functionalized surface through reductive amination.

The table below outlines a plausible synthetic route for the preparation of a "clickable" derivative of this compound.

| Step | Reactant | Reagents | Product |

| 1 | This compound | 1. TsCl, Pyridine; 2. NaN₃, DMF | 4-(Azidomethyl)benzaldehyde |

| 2 | 4-(Azidomethyl)benzaldehyde | Terminal Alkyne, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole Derivative |

This approach highlights the utility of this compound as a versatile platform for the application of click chemistry in the development of functional materials and bioconjugates for non-clinical research applications.

Mechanistic Insights and Theoretical Investigations of 4 Hydroxymethyl Benzaldehyde Chemistry

Reaction Mechanism Elucidation via Experimental Approaches

Experimental investigations into the reaction mechanisms of 4-(hydroxymethyl)benzaldehyde often draw parallels with studies on similar aromatic aldehydes and benzyl (B1604629) alcohols. Key reactions include oxidation, reduction, and disproportionation reactions.

The oxidation of the hydroxymethyl group to a carboxylic acid or the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. Kinetic studies on the oxidation of substituted benzyl alcohols, analogous to the hydroxymethyl group in the target molecule, reveal important mechanistic details. For instance, the oxidation of benzyl alcohols by acidified dichromate has been shown to proceed through the formation of a chromate (B82759) ester in a pre-equilibrium step, followed by the rate-determining breakdown of this ester. The reaction kinetics are influenced by the nature of the substituents on the aromatic ring, with electron-donating groups generally accelerating the reaction.

Similarly, the oxidation of the aldehyde functionality can be investigated. Studies on the permanganate (B83412) oxidation of 4-hydroxybenzaldehyde (B117250) in acidic media have shown the reaction to be first order with respect to the oxidant and zero order with respect to the substrate, suggesting a mechanism where the formation of an intermediate complex is not the rate-limiting step.

Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, leading to the formation of a carboxylate anion and a primary alcohol. wikipedia.orguobasrah.edu.iqadichemistry.comallen.in Kinetic studies of the Cannizzaro reaction of benzaldehyde (B42025) have shown it to be second order in aldehyde and first order in base under typical conditions. wikipedia.org Isotope labeling studies using D₂O have confirmed that the hydride ion is directly transferred from one aldehyde molecule to another. wikipedia.org

The reduction of the aldehyde group in this compound to a second hydroxymethyl group (forming a diol) can be achieved using various reducing agents. Mechanistic studies of aldehyde reductions often point to the nucleophilic addition of a hydride equivalent to the carbonyl carbon as the key step.

Intermolecular and Intramolecular Interactions Governing Reactivity and Supramolecular Assembly

The presence of both a hydroxyl and a carbonyl group, along with an aromatic ring, allows this compound to participate in a variety of non-covalent interactions that are crucial in determining its crystal packing, solubility, and role in supramolecular chemistry. rsc.orgrsc.org

Pi-Stacking and CH-Pi Interactions

Furthermore, the C-H bonds of the aromatic ring and the hydroxymethyl group can act as weak hydrogen bond donors in C-H···π interactions, where the π-electron cloud of an adjacent aromatic ring serves as the acceptor. researchgate.net These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in the stabilization of the crystal packing of aromatic molecules. researchgate.net Studies on substituted benzaldehydes have highlighted the importance of C-H···O and C-H···π interactions in the formation of their supramolecular networks. rsc.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to complement experimental findings and to gain deeper insights into the electronic structure, reactivity, and reaction mechanisms of this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like this compound. A DFT study using the B3LYP functional with the 6-31G(d,p) basis set has been conducted to analyze its structural and electronic properties. ijaresm.com Such calculations can provide optimized geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and insights into the electronic distribution. ijaresm.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. mdpi.comisca.me A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. ijaresm.commdpi.com

Below is a table summarizing some of the calculated electronic properties for the related compound, 4-hydroxybenzaldehyde, which provides a good approximation for this compound.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.4 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.9 eV |

Reaction Pathway Prediction and Transition State Analysis

Computational modeling is instrumental in mapping out potential reaction pathways and identifying the associated transition states, which are crucial for understanding reaction kinetics. frontiersin.orgyoutube.com For reactions involving this compound, such as its oxidation or reduction, computational methods can be used to calculate the energy profiles of different proposed mechanisms.

The search for transition states is a key aspect of these studies. youtube.comyoutube.com Once a transition state structure is located, its energy relative to the reactants (the activation energy) can be calculated. This provides a theoretical prediction of the reaction rate. Vibrational frequency calculations are performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

For instance, in the Cannizzaro reaction, computational studies can elucidate the energetics of hydroxide attack, the formation of the tetrahedral intermediate, the hydride transfer step (which is often the rate-determining step), and the final proton exchange. wikipedia.orguobasrah.edu.iqadichemistry.comallen.innih.gov These calculations can also assess the influence of solvents on the reaction pathway. A computational study on the reaction of benzaldehyde with 4-amino-4H-1,2,4-triazole identified three transition states corresponding to the formation of a hemiaminal, its internal rearrangement, and the final elimination of water to form a Schiff base.

The following table presents a hypothetical example of calculated activation energies for two competing reaction pathways for a generic reaction of this compound.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Rate |

|---|---|---|

| Pathway A | 25.3 | Slower |

| Pathway B | 18.7 | Faster |

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide deep insights into the conformational dynamics, solvation processes, and intermolecular interactions of a compound like this compound at an atomistic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the behavior of this compound can be inferred from computational studies of similar benzaldehyde derivatives and the general principles of molecular dynamics.

MD simulations are based on Newton's second law of motion, where the force on each atom is calculated from the potential energy of the system. This potential energy is a function of the atomic positions and is described by a force field. By integrating the equations of motion, the trajectory of each atom can be determined, providing a detailed view of the molecule's dynamic behavior.

One of the primary applications of MD simulations for a molecule like this compound would be to investigate its conformational landscape. The molecule has two key rotatable bonds: the C-C bond connecting the hydroxymethyl group to the benzene (B151609) ring and the C-C bond of the aldehyde group. Rotation around these bonds can lead to different conformers with varying energies and properties. MD simulations can explore these conformational states and determine their relative populations, providing insights into the molecule's flexibility and preferred shapes in different environments.

Another crucial area of investigation using MD simulations is the solvation of this compound in various solvents, particularly water. The presence of both a hydroxyl and an aldehyde group, which can act as hydrogen bond donors and acceptors, suggests that its interactions with protic solvents are significant. MD simulations can elucidate the structure of the solvation shell around the molecule, identifying the number and arrangement of solvent molecules that directly interact with the solute. This information is vital for understanding its solubility and reactivity in solution.

Furthermore, MD simulations can be employed to study the interactions of this compound with biological macromolecules, such as proteins or nucleic acids. Given that some benzaldehyde derivatives exhibit biological activity, understanding how this compound might bind to a receptor or enzyme active site is of considerable interest. MD simulations can model the docking process and characterize the stability of the resulting complex, identifying the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding affinity and specificity.

The following interactive data table summarizes the key computed molecular properties of this compound that would serve as fundamental parameters in setting up a molecular dynamics simulation.

| Property | Value | Reference |

| Molecular Weight | 136.15 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 136.052429494 Da | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

Detailed research findings from theoretical studies on related molecules, such as 4-hydroxybenzaldehyde, using methods like Density Functional Theory (DFT), provide valuable insights that can complement and inform MD simulations. For instance, DFT calculations can determine electronic properties like molecular electrostatic potential surfaces, which highlight the electron-rich and electron-poor regions of the molecule, guiding the understanding of its intermolecular interactions. Such studies have also calculated properties like dipole moment and polarizability, which are crucial for accurate force field parameterization in MD simulations.

In a hypothetical MD simulation study of this compound in an aqueous solution, one could expect to observe the formation of a structured hydration shell around the molecule. The water molecules would likely form hydrogen bonds with both the hydroxyl and aldehyde groups. The dynamics of these hydrogen bonds, including their formation and breaking over time, would be a key output of the simulation, providing a measure of the strength and persistence of these interactions.

The following table outlines potential parameters and expected outputs from a molecular dynamics simulation of this compound in water.

| Simulation Parameter | Description | Expected Output/Insight |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | Accurate representation of intramolecular and intermolecular interactions. |

| Solvent Model | A model describing the properties of water molecules (e.g., TIP3P, SPC/E). | Realistic simulation of solvation effects. |

| Temperature and Pressure | Controlled to mimic experimental conditions (e.g., 300 K, 1 atm). | Understanding the behavior of the molecule under relevant conditions. |

| Simulation Time | The duration of the simulation, typically in nanoseconds or microseconds. | Sufficient sampling of conformational space and dynamic events. |

| Analysis | ||

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterization of the solvation shell structure. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Understanding the specific interactions with water molecules. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecules. | Assessment of conformational stability and changes over time. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds. | Exploration of the conformational preferences of the hydroxymethyl and aldehyde groups. |

Advanced Analytical Methodologies for 4 Hydroxymethyl Benzaldehyde Research

Spectroscopic Techniques for Complex Product Characterization and Mechanistic Studies

Spectroscopic methods are indispensable for gaining insight into the molecular structure and functional group transformations of 4-(Hydroxymethyl)benzaldehyde and its derivatives. These techniques provide detailed information at the molecular level, which is essential for understanding reaction pathways and for the unambiguous identification of products.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and monitor their transformations during chemical reactions. Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles (IR absorption and Raman scattering), making them complementary.

In the context of this compound research, these techniques are particularly useful for observing changes in the characteristic vibrational frequencies of the hydroxyl (-OH), aldehyde (-CHO), and aromatic ring functional groups. For instance, the oxidation of the hydroxymethyl group to a carboxylic acid would be evidenced by the disappearance of the C-O stretching vibration of the primary alcohol and the appearance of the characteristic broad O-H and C=O stretching bands of a carboxylic acid in the IR spectrum. Similarly, the reduction of the aldehyde group to a primary alcohol would be monitored by the disappearance of the aldehydic C-H and C=O stretching bands and the appearance of the O-H stretching band.

In-situ monitoring using techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy allows for the real-time tracking of reactant consumption and product formation without the need for sample extraction. youtube.commt.com This provides valuable kinetic and mechanistic information. Raman spectroscopy is also well-suited for reaction monitoring, especially in aqueous media where water's strong IR absorbance can be problematic. researchgate.net

Table 2: Key Infrared Absorption Frequencies for Functional Groups in this compound and Potential Transformation Products

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch (alcohol) | 3200-3600 (broad) |

| Aldehyde (-CHO) | C-H stretch | 2700-2900 and 2800-2900 |

| C=O stretch | 1680-1715 | |

| Aromatic Ring | C=C stretch | 1450-1600 |

| C-H bend | 690-900 | |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (very broad) |

| C=O stretch | 1700-1725 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Reaction Mixtures

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and to elucidate their structure by analyzing their fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (136.15 g/mol ). nih.gov The fragmentation pattern provides a fingerprint that can be used for identification and structural confirmation. Common fragmentation pathways for benzaldehydes involve the loss of the formyl radical (-CHO), the phenyl group, or rearrangements.

In the analysis of reaction mixtures, MS can identify known and unknown products and byproducts by their molecular weights and fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of ions.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound nih.gov

| m/z | Proposed Fragment |

| 136 | [M]⁺ (Molecular Ion) |

| 107 | [M - CHO]⁺ |

| 79 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl group of the aldehyde.

The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. Changes in the substitution pattern or the electronic environment of the chromophore will result in shifts in the absorption spectrum.

UV-Vis spectroscopy is a valuable tool for reaction monitoring, particularly for studying reaction kinetics. sphinxsai.com By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of the reaction can be determined. For example, the oxidation of 4-hydroxybenzaldehyde (B117250) has been studied kinetically using UV-Visible spectrophotometry by monitoring the disappearance of the reactant over time. sphinxsai.com

Table 4: Representative UV-Visible Absorption Data for a Benzaldehyde (B42025) Derivative (4-hydroxybenzaldehyde) nist.govnist.gov

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol (B145695) | 284 | ~15,000 |

Data is for 4-hydroxybenzaldehyde and serves as a representative example.

Chromatographic and Electrophoretic Separation Techniques for Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a complex reaction mixture, allowing for their individual identification and quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely used chromatographic techniques for the analysis of organic compounds.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often with a flame ionization detector (FID) for quantitative analysis or coupled with a mass spectrometer (GC-MS) for identification. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for qualitative analysis. For quantitative analysis, the peak area is proportional to the concentration of the compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally unstable. Reversed-phase HPLC with a UV detector is a common method for the analysis of benzaldehyde derivatives. nih.gov The separation is based on the partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Similar to GC, retention time is used for identification, and peak area is used for quantification. Method validation is crucial to ensure the accuracy, precision, and reliability of the quantitative results. nih.govlongdom.orgmdpi.com

Table 5: Representative Chromatographic Conditions for the Analysis of Benzaldehyde Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC-FID | DB-FFAP (30 m x 0.32 mm i.d.) | Helium | Flame Ionization Detector |

| HPLC-UV | Reversed-phase C18 | Acetonitrile/Water | UV-Vis |

These are representative conditions and may need to be optimized for specific applications.

Advanced Separation Methods for Isomer and Derivative Isolation and Purification

The isolation and purification of isomers and derivatives of this compound are critical for obtaining materials with specific properties and for accurate characterization. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques employed for these purposes.

High-performance liquid chromatography is a cornerstone technique for the separation of complex mixtures. For benzaldehyde derivatives, reversed-phase HPLC (RP-HPLC) is frequently utilized. The choice of a suitable stationary phase is critical for achieving optimal separation. For instance, a C18 column is a common choice, but for isomers that are difficult to separate, more specialized columns may be required. A study on the separation of benzaldehyde and its nitro isomers demonstrated the use of a C18 and 5-fluorophenyl mixed bonded silica gel as a stationary phase, which provided superior specificity and separation compared to conventional methods. The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer, is optimized to achieve the desired resolution. Gradient elution, where the mobile phase composition is changed during the separation, can be employed to effectively separate compounds with a wide range of polarities.

Preparative HPLC extends the capabilities of analytical HPLC to isolate larger quantities of purified compounds. This is particularly valuable in the synthesis of novel derivatives of this compound, where pure samples are required for further analysis and testing. The principles of separation remain the same as in analytical HPLC, but larger columns and higher flow rates are used to handle the increased sample load.

Capillary electrophoresis offers a high-efficiency alternative to HPLC for the separation of charged species. In the context of this compound derivatives, CE can be particularly useful for the separation of ionic derivatives or for chiral separations. The technique relies on the differential migration of analytes in an electric field within a narrow capillary. For neutral compounds like many benzaldehyde derivatives, micellar electrokinetic chromatography (MEKC), a mode of CE, can be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral molecules.

The table below summarizes typical parameters for the HPLC separation of benzaldehyde derivatives, which can be adapted for this compound and its derivatives.

| Parameter | Stationary Phase | Mobile Phase | Detection | Application |

| HPLC | C18 and 5-fluorophenyl mixed bonded silica gel | Dipotassium hydrogen phosphate-methanol-triethylamine | UV (240 nm) | Isomer Separation |

| RP-HPLC | C18 | Acetonitrile/Water | UV | Purity Analysis |

Solid-State Characterization for Material Science Applications

The solid-state properties of this compound are paramount for its application in material science. Techniques such as X-ray diffraction, electron microscopy, and thermal analysis provide detailed insights into the crystalline structure, morphology, and stability of the material.

X-Ray Diffraction (XRD) for Crystalline Structure and Crystal Packing

The crystal structure of a closely related compound, 4-hydroxybenzaldehyde, reveals that the molecules are linked into chains through intermolecular O—H···O hydrogen bonds between the hydroxyl and aldehyde groups. researchgate.net This type of hydrogen bonding network significantly influences the physical properties of the material, such as its melting point and solubility. Understanding the crystal packing of this compound is essential for predicting and controlling its solid-state behavior in various applications.

Below is a table summarizing the crystallographic data for 4-hydroxybenzaldehyde, offering a reference for the potential crystal system and space group of similar compounds.

| Parameter | 4-Hydroxybenzaldehyde |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.049(2) |

| b (Å) | 4.896(1) |

| c (Å) | 9.940(2) |

| β (°) | 93.99(2) |

| Volume (ų) | 585.1(2) |

| Z | 4 |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Analysis

Scanning electron microscopy and transmission electron microscopy are powerful imaging techniques used to visualize the surface morphology and internal structure of materials at the micro- and nanoscale, respectively. SEM provides detailed images of the particle shape, size distribution, and surface texture of a powdered sample. The morphology of particles can significantly impact the bulk properties of a material, such as its flowability and dissolution rate. For instance, SEM images can reveal whether particles are crystalline with well-defined facets or amorphous with irregular shapes.

The following table outlines the information that can be obtained from SEM and TEM analysis.

| Technique | Information Obtained | Relevance to this compound Research |

| SEM | Particle size, shape, and surface morphology | Understanding bulk properties, powder flow, and dissolution characteristics. |

| TEM | Internal structure, crystallinity, and nanostructure | Characterizing nanomaterials and identifying crystal defects. |

Thermal Analysis (DSC, TGA) for Material Stability and Phase Transitions

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine key thermal properties such as the melting point, glass transition temperature, and enthalpy of fusion. For example, a sharp endothermic peak in a DSC thermogram indicates the melting of a crystalline solid. The presence of multiple melting peaks could suggest the existence of different polymorphic forms of this compound.

TGA measures the change in mass of a sample as it is heated. This information is used to evaluate the thermal stability of a compound and to study its decomposition profile. A TGA curve can show the temperature at which the compound begins to decompose and the percentage of mass lost at different stages of heating. For a derivative of 4-hydroxybenzaldehyde, 4-hydoroxy benzaldehyde-N-methyl 4-stilbazolium tosylate (HBST), thermogravimetric analysis revealed its thermal stability. nih.gov

The table below presents typical data obtained from DSC and TGA analyses of a related benzaldehyde derivative, which can serve as a reference for what to expect for this compound.

| Technique | Parameter | Illustrative Value (for a related compound) |

| DSC | Melting Point | ~150-200 °C |

| TGA | Onset of Decomposition | > 200 °C |

| TGA | Mass Loss at 500 °C | Varies depending on decomposition pathway |

Applications in Advanced Materials Science and Chemical Innovation

Polymer and Supramolecular Chemistry

Monomer in Polycondensation and Other Polymerization Reactions (e.g., Hyperbranched Polymers, Resins)

4-(Hydroxymethyl)benzaldehyde serves as a valuable AB-type monomer in polycondensation reactions, where the aldehyde ('A' group) can react with the hydroxymethyl ('B' group) of another monomer. This self-polycondensation, often acid-catalyzed, can lead to the formation of linear polyethers or, more complexly, hyperbranched polymers. The simultaneous presence of both functional groups on a single molecule allows for the synthesis of intricate polymer architectures that are otherwise challenging to produce. nih.govcmu.edu

In the realm of hyperbranched polymers, monomers with an ABx structure are typically employed. cmu.edu this compound can be considered a latent AB2-type monomer, as the aldehyde can react with two hydroxyl groups under certain conditions, or it can be chemically modified to explicitly present an AB2-type structure. The synthesis of hyperbranched polyethers through the ring-opening multibranching polymerization (ROMBP) of hydroxyl-functional epoxides or oxetanes showcases a related strategy for creating highly branched architectures from monomers containing hydroxyl groups. kinampark.com While direct polymerization of this compound into hyperbranched structures is a specific application, the principles are well-established with similar monomers. These polymers are characterized by a high density of terminal functional groups, low viscosity, and high solubility compared to their linear analogues. researchgate.net

Furthermore, benzaldehyde (B42025) derivatives are fundamental components in the production of resins. For instance, the polycondensation of 4-hydroxybenzaldehyde (B117250) with formaldehyde (B43269) and biuret (B89757) produces a terpolymer resin capable of chelating metal ions. orientjchem.org This highlights the utility of the benzaldehyde moiety in forming cross-linked, three-dimensional networks. The inclusion of the hydroxymethyl group in this compound provides an additional site for cross-linking or further functionalization in resin synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties.

| Polymer Type | Monomer Functionality | Key Features of Resulting Polymer | Relevant Synthetic Route |

| Linear Polymers | AB-type | Regular, repeating structure | Friedel–Crafts hydroxyalkylation polycondensation nih.gov |

| Hyperbranched Polymers | Latent AB2-type | High density of end groups, low viscosity, high solubility | Self-condensing vinyl polymerization (SCVP) with related monomers researchgate.net |

| Terpolymer Resins | Cross-linking agent | Three-dimensional, insoluble, and infusible network | Polycondensation orientjchem.org |

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks. nih.govtcichemicals.comnih.gov The predictable geometry and strong covalent or coordination bonds lead to highly ordered, porous structures with exceptionally large surface areas. nih.govresearchgate.net

This compound is a prime candidate for a building block in these materials.

For COFs: The aldehyde group is commonly used in the formation of imine-linked COFs through condensation reactions with amines. springernature.com The hydroxymethyl group can either be a terminal group, imparting functionality to the pores of the COF, or it can participate in other condensation reactions, such as ether or ester formation, to create different types of linkages within the framework. The ability to control the placement of functional groups is a key aspect of COF design. researchgate.net

For MOFs: MOFs consist of metal ions or clusters connected by organic linkers. lucp.netnih.gov While carboxylates are the most common linking groups, aldehydes and alcohols can also be involved. The organic linker can be derived from this compound after modification, for example, by oxidizing both functional groups to carboxylic acids to create a dicarboxylate linker. Alternatively, the hydroxyl and aldehyde groups can coordinate directly to certain metal centers or serve as functional sites within the MOF pores, influencing the framework's adsorption and catalytic properties. lucp.netchemrxiv.org

The synthesis of these frameworks typically occurs under solvothermal or hydrothermal conditions, although mechanochemical and microwave-assisted methods are also employed. nih.govlucp.net The rigid aromatic core of this compound contributes to the thermal stability and permanent porosity of the resulting COF or MOF.

Construction of Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, to form larger, organized structures. wikipedia.orgresearchgate.net Host-guest chemistry is a central concept in this field, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. wikipedia.org

This compound possesses several features that enable its participation in supramolecular assemblies:

Hydrogen Bonding: Both the hydroxyl and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors, while the hydroxyl proton can act as a hydrogen bond donor. This allows for the formation of well-defined hydrogen-bonded networks, either through self-assembly or with other complementary molecules.

Aromatic Interactions: The benzene (B151609) ring can engage in π-π stacking interactions with other aromatic molecules, contributing to the stability of the assembly.

Host-Guest Interactions: The molecule itself can act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. thno.org The hydrophobic aromatic ring tends to be included in the nonpolar cavity of the host in aqueous media, while the polar hydroxymethyl and aldehyde groups can interact with the host's rim or remain exposed to the solvent. thno.org

These interactions can be used to construct complex architectures like ro-taxanes, catenanes, or molecular capsules, where the properties of the assembly are distinct from its individual components.

Functional Materials Development

Photo-responsive and Electronic Materials

The incorporation of this compound into polymers and other materials can impart valuable photo-responsive and electronic properties. The benzaldehyde moiety is a chromophore that absorbs UV light, and this absorption can trigger photochemical reactions or changes in material properties. It can be used in the preparation of photosensitive polymers and related compounds.

When integrated into a conjugated polymer backbone, the aromatic and carbonyl groups of the this compound unit can participate in the delocalized π-electron system. This is crucial for electronic conductivity and optical properties. Covalent organic frameworks, for instance, are being explored for applications in optoelectronics and as semiconducting materials, and building blocks like this compound could be used to construct COFs with tailored electronic band gaps and charge transport properties. springernature.com The ability to create highly ordered, crystalline structures is advantageous for achieving efficient charge transport in electronic devices.

| Material Type | Role of this compound | Potential Application |

| Photosensitive Polymers | Contains chromophoric benzaldehyde group | Photo-lithography, data storage |

| Semiconducting COFs | Aromatic building block contributing to π-conjugation | Transistors, sensors, photovoltaics |

| Electronic Materials | Component of conjugated polymer systems | Organic light-emitting diodes (OLEDs) |

Development of Chemical and Biosensors (Non-clinical Applications)

Chemical sensors are devices that detect the presence of specific chemical analytes. This compound possesses chemosensory properties that make it a candidate for use in chemical sensor development. biosynth.com The aldehyde group is particularly useful as it is highly reactive and can be used to covalently attach the molecule to a sensor substrate (e.g., glass, gold, or a polymer film) through reactions like Schiff base formation with surface-bound amines.

Once immobilized, the molecule can serve several roles in a sensor:

Recognition Element: The aromatic ring and hydroxyl group can provide sites for non-covalent binding of target analytes through hydrogen bonding or hydrophobic interactions.

Transducer Component: Changes in the local environment upon analyte binding (e.g., changes in polarity or refractive index) could be detected optically.

Platform for Further Functionalization: The hydroxyl group can be further modified, for example, by esterification, to attach more complex receptor molecules that have high specificity for a particular analyte.

The development of MOFs and COFs from benzaldehyde-containing linkers also opens avenues for creating highly sensitive and selective sensors. The well-defined pores of these materials can be designed to selectively adsorb analyte molecules based on size and chemical affinity, leading to a detectable signal such as a change in fluorescence or conductivity. lucp.net

Components in Advanced Polyethylene (B3416737) Glycol (PEG) Linkers for Research Tools

This compound serves as a crucial structural precursor for the synthesis of advanced benzaldehyde-terminated polyethylene glycol (PEG) linkers. These functionalized polymers are instrumental in bioconjugation, a process that joins biomolecules like proteins, peptides, or antibodies to other molecules, including therapeutic agents or imaging labels. The aldehyde group provides a reactive handle for specific and controlled conjugation chemistry.